molecular formula C18H30O2 B1236414 Calendic acid CAS No. 5204-87-5

Calendic acid

Cat. No.: B1236414
CAS No.: 5204-87-5
M. Wt: 278.4 g/mol
InChI Key: DQGMPXYVZZCNDQ-KBPWROHVSA-N
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Description

8(E),10(E),12(Z)-Octadecatrienoic Acid is a polyunsaturated fatty acid with three double bonds located at the 8th, 10th, and 12th carbon atoms. The unique configuration of these double bonds, with two in the E (trans) configuration and one in the Z (cis) configuration, gives this compound distinct chemical and physical properties. It is a member of the octadecatrienoic acid family, which are known for their roles in various biological processes and potential health benefits.

Mechanism of Action

Target of Action

Calendic acid, a major fatty acid found in Calendula officinalis, has a predominant cytotoxic action . Its primary target is the gene lcf1, which is involved in the encoding of long-chain fatty acyl-CoA synthetase . This gene plays a crucial role in lipid metabolism and energy production.

Mode of Action

The mechanism of action of this compound involves lipid peroxidation and downregulation of the lcf1 gene . Lipid peroxidation refers to the oxidative degradation of lipids, a process that can result in cell damage. The downregulation of the lcf1 gene reduces the production of long-chain fatty acyl-CoA synthetase, thereby altering lipid metabolism.

Biochemical Pathways

This compound is synthesized in Calendula officinalis from linoleate by an unusual Δ12-oleate desaturase (a FAD 2 variant) that converts the cis-double bond at position 9 to a trans, trans-conjugated double bond system . This biochemical pathway is unique and contributes to the distinctive properties of this compound.

Pharmacokinetics

It’s known that this compound is an omega-6 fatty acid , which suggests that it may follow similar metabolic pathways as other omega-6 fatty acids

Result of Action

This compound has been shown to reduce feed intake and improve feed utilization in mice when calendula oil is added to the feedstuff . This suggests that this compound may have potential applications in weight management or metabolic health. Additionally, laboratory work suggests that this compound may have similar in vitro bioactivities to the conjugated linoleic acids .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound in Calendula officinalis may be affected by growing conditions . Furthermore, the bioactivity of this compound may be influenced by the composition of the diet, as demonstrated by the effects observed when calendula oil is added to mouse feed . .

Biochemical Analysis

Biochemical Properties

Calendic acid plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It is synthesized in Calendula officinalis from linoleate by an unusual delta-12-oleate desaturase, which converts the cis-double bond at position 9 to a trans, trans-conjugated double bond system . This conversion involves the interaction of this compound with specific enzymes, such as the delta-12-oleate desaturase, which facilitates the formation of the conjugated double bond system. Additionally, this compound can be esterified within phospholipids, indicating its interaction with lipid molecules and its potential role in membrane structure and function .

Cellular Effects

This compound has been shown to influence various cellular processes. In vitro studies suggest that this compound can inhibit the growth of human colon cancer cells and induce apoptosis, highlighting its potential anti-cancer properties . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is of particular interest. For instance, this compound may modulate the expression of genes involved in lipid metabolism and inflammatory responses, thereby affecting cellular function and overall health.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules and enzymes. This compound exerts its effects by binding to lipid molecules and enzymes involved in lipid metabolism. The unique conjugated double bond system of this compound allows it to interact with lipid membranes, potentially altering their fluidity and function. Additionally, this compound may inhibit or activate certain enzymes, leading to changes in gene expression and cellular responses. These interactions at the molecular level contribute to the compound’s bioactivities and potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that low to moderate doses of this compound can have beneficial effects, such as improved feed utilization and reduced feed intake in mice . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications. Threshold effects and dose-response relationships are critical considerations in the study of this compound’s bioactivities.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to lipid metabolism. The compound is synthesized from linoleate by the action of delta-12-oleate desaturase, which introduces the conjugated double bond system . This metabolic pathway involves the interaction of this compound with enzymes and cofactors that facilitate its conversion and incorporation into lipid molecules. The presence of this compound can influence metabolic flux and metabolite levels, potentially affecting overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in lipid membranes and other cellular compartments. The transport and distribution of this compound are essential for its bioactivity and potential therapeutic effects, as they determine the compound’s availability and interaction with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound is primarily localized within lipid membranes, where it can exert its effects on membrane structure and function. The compound’s localization is critical for its bioactivity, as it determines the sites of interaction with enzymes, proteins, and other biomolecules involved in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8(E),10(E),12(Z)-Octadecatrienoic Acid typically involves the use of unsaturated fatty acid precursors. One common method is the microbial production using specific strains of bacteria such as Pseudomonas aeruginosa. These bacteria can convert ricinoleic acid into the desired trienoic acid under controlled conditions. The optimal reaction conditions include a pH of 8.0, an incubation temperature of 27°C, and a shaking speed of 150 rpm for 48 hours .

Industrial Production Methods: Industrial production of 8(E),10(E),12(Z)-Octadecatrienoic Acid can be achieved through large-scale microbial fermentation processes. The use of bioreactors allows for the precise control of environmental conditions, ensuring high yields and purity of the final product. The process involves the cultivation of Pseudomonas aeruginosa in nutrient-rich media, followed by extraction and purification of the trienoic acid.

Chemical Reactions Analysis

Types of Reactions: 8(E),10(E),12(Z)-Octadecatrienoic Acid undergoes various chemical reactions, including:

    Oxidation: The double bonds in the molecule make it susceptible to oxidation, leading to the formation of hydroperoxides and other oxidation products.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions, typically in the presence of a catalyst such as palladium on carbon.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions, forming esters and amides, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alcohols and amines in the presence of acid catalysts for esterification and amidation, respectively.

Major Products Formed:

    Oxidation: Hydroperoxides and other oxidized derivatives.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides of octadecatrienoic acid.

Scientific Research Applications

8(E),10(E),12(Z)-Octadecatrienoic Acid has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids in various chemical reactions.

    Biology: It plays a role in cell membrane structure and function, influencing membrane fluidity and signaling pathways.

    Medicine: Research has shown potential anti-inflammatory and anticancer properties, making it a candidate for therapeutic applications.

    Industry: It is used in the production of biodegradable polymers and as a precursor for the synthesis of other bioactive compounds.

Comparison with Similar Compounds

    Linoleic Acid: A polyunsaturated fatty acid with two double bonds at the 9th and 12th carbon atoms.

    Alpha-Linolenic Acid: A polyunsaturated fatty acid with three double bonds at the 9th, 12th, and 15th carbon atoms.

    Gamma-Linolenic Acid: A polyunsaturated fatty acid with three double bonds at the 6th, 9th, and 12th carbon atoms.

Comparison: 8(E),10(E),12(Z)-Octadecatrienoic Acid is unique due to its specific configuration of double bonds, which imparts distinct chemical and biological properties. Unlike linoleic and alpha-linolenic acids, which have all-cis configurations, the mixed E/Z configuration of 8(E),10(E),12(Z)-Octadecatrienoic Acid affects its reactivity and interaction with biological systems. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(8E,10E,12Z)-octadeca-8,10,12-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-11H,2-5,12-17H2,1H3,(H,19,20)/b7-6-,9-8+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGMPXYVZZCNDQ-KBPWROHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC=CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\C=C\CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897455
Record name Calendic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Calendic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5204-87-5, 28872-28-8
Record name Calendic acid
Source CAS Common Chemistry
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Record name Calendic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calendic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calendic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK8G4N35L5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Calendic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

40 - 40.5 °C
Record name Calendic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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